3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran
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Description
3-(Diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, also known as DETP, is a small molecule that plays an important role in various scientific and medical applications. DETP has been widely researched and studied due to its versatile properties, which make it a useful tool in both research and medical settings.
Scientific Research Applications
Synthesis of Derivatives
3-Substituted diethyl pent-2-enedioates, closely related to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, have been utilized in the formation of ethoxymethylene derivatives. These derivatives are then cyclized to produce 2-oxo-2H-pyran-5-carboxylate derivatives, demonstrating the compound's utility in synthesizing complex organic structures (Kvitu, 1990).
Synthesis of 2H-Pyran-2-ones
4-Ethoxymethylene-2-phenyl-5(4H)-oxazolone, similar to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran, is used in synthesizing 2H-pyran-2-ones and fused pyran-2-ones. This demonstrates the role of such compounds in producing pyran derivatives, which are significant in various chemical syntheses (Kočevar et al., 1992).
Formation of Dicarboxylate
A study reported the one-step preparation of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate, a compound structurally akin to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This preparation underlines the compound's potential in creating diverse pyran derivatives for further chemical applications (Kudyakova et al., 2017).
Polymer Synthesis
Compounds like 2-methoxy-6-ethoxy-5-cyano-3,4-dihydro-2H-pyran are used in the ring-opening polymerization process to produce alternating head-to-head vinyl copolymers, showing the application of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in polymer chemistry (Lee & Cho, 1987).
Antimicrobial Activity
Pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized from compounds structurally related to 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran. This highlights its potential role in the synthesis of compounds with significant antimicrobial activity (Banoji et al., 2022).
Corrosion Inhibition
Pyran derivatives like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate have been synthesized and used in corrosion inhibition studies. This suggests a potential application of 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran in developing corrosion inhibitors (Saranya et al., 2020).
properties
IUPAC Name |
3-(diethoxymethyl)-2-ethoxyoxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4/c1-4-13-11(14-5-2)10-8-7-9-16-12(10)15-6-3/h10-12H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXYXACQZPSPRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(CCCO1)C(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323902 |
Source
|
Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |
CAS RN |
69549-51-5 |
Source
|
Record name | 69549-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405131 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(diethoxymethyl)-2-ethoxytetrahydro-2H-pyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40323902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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